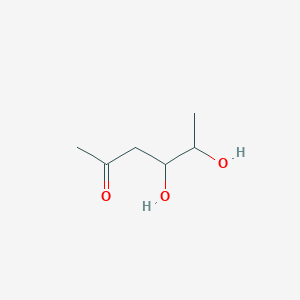

4,5-Dihydroxyhexan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(7)3-6(9)5(2)8/h5-6,8-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVKXRBMZIPRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921014 | |

| Record name | 4,5-Dihydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113201-38-0 | |

| Record name | 4,5-Dihydroxy-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113201380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dihydroxyhexan 2 One and Its Stereoisomers

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes in conjunction with traditional organic reactions to construct complex molecules with high stereocontrol. These approaches offer mild reaction conditions and high enantioselectivity, making them attractive for the synthesis of chiral compounds like 4,5-dihydroxyhexan-2-one.

Enzyme-Catalyzed Stereoselective Transformations

Enzymes, particularly oxidoreductases and lyases, are powerful tools for the stereoselective synthesis of chiral diols and hydroxy ketones. While direct enzymatic dihydroxylation of an unactivated alkene precursor to this compound is not extensively documented, analogous transformations provide a basis for potential biocatalytic routes.

One potential strategy involves the use of Rieske non-heme iron oxygenases (ROs), which are known to catalyze the stereoselective cis-dihydroxylation of a variety of olefinic substrates. acsgcipr.org Although often applied to aromatic and activated alkenes, enzyme engineering efforts are expanding their substrate scope to include aliphatic alkenes. For instance, the dihydroxylation of a suitable precursor like hex-4-en-2-one could theoretically be achieved using an engineered dioxygenase.

Another enzymatic approach involves the stereoselective reduction of a diketone precursor, hexane-4,5-dione. Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. mdpi.comnih.gov By selecting an appropriate ADH, it is possible to control the stereochemistry of the resulting diol. This method often requires a cofactor regeneration system to be economically viable. tudelft.nl

Table 1: Examples of Enzyme-Catalyzed Reactions for Chiral Diol Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Product | Stereoselectivity |

| Dioxygenases | cis-Dihydroxylation | Alkenes | cis-Diols | High |

| Alcohol Dehydrogenases | Asymmetric Reduction | Diketones, Hydroxy ketones | Chiral Diols | High |

| Ene-Reductases | Asymmetric Reduction | α,β-Unsaturated Ketones | Chiral Ketones | High |

Integrated Chemical and Biocatalytic Strategies

Combining chemical and enzymatic steps in a one-pot or sequential manner can provide efficient pathways to complex chiral molecules. nih.gov A prominent example is the integration of an enantioselective aldol (B89426) reaction with an enzymatic reduction. nih.gov

This strategy could be applied to the synthesis of this compound by first performing a chemical aldol reaction between acetone (B3395972) and propanal to generate 4-hydroxyhexan-2-one. This intermediate could then be subjected to a stereoselective enzymatic reduction of the ketone functionality using an oxidoreductase to yield the desired diol. Alternatively, an initial enzymatic reduction of a precursor could be followed by a chemical step.

Furthermore, a chemoenzymatic cascade could involve the asymmetric reduction of an α,β-unsaturated ketone precursor, such as hex-3-en-2-one, using an ene-reductase to establish one stereocenter. nih.gov Subsequent chemical or enzymatic dihydroxylation of the resulting chiral ketone would then install the second stereocenter.

Asymmetric Synthesis Utilizing Chiral Induction

Asymmetric synthesis relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. These methods are fundamental to the preparation of enantiomerically pure compounds.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product. Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric aldol reactions. blogspot.comyoutube.com

For the synthesis of this compound, an Evans oxazolidinone derived from an amino acid could be acylated with propionyl chloride. The resulting imide can be enolized and reacted with acetaldehyde (B116499) in a diastereoselective aldol reaction to establish the C4 and C5 stereocenters. wikipedia.org The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the aldehyde to the enolate. Subsequent removal of the auxiliary would furnish the desired dihydroxyketone. The choice of the specific oxazolidinone allows for the selective formation of either syn or anti aldol products.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Stereochemical Control |

| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity |

| Pseudoephedrine | Alkylations | High diastereoselectivity |

| Camphorsultam | Diels-Alder, Aldol reactions | High diastereoselectivity |

Enantioselective Catalysis for Dihydroxyketone Synthesis

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of a chiral product. This approach is highly efficient and atom-economical. Two powerful methods for the asymmetric synthesis of dihydroxyketones are the Sharpless asymmetric dihydroxylation and the asymmetric aldol reaction.

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of an alkene to a cis-diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. wikipedia.orgorganic-chemistry.org A suitable precursor for this compound would be hex-4-en-2-one. The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, determines which face of the double bond is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. beilstein-journals.org

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds while creating new stereocenters. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a particularly effective strategy for direct asymmetric aldol reactions. nih.govnih.govresearchgate.net In the context of synthesizing this compound, an organocatalyzed aldol reaction between acetone and propanal could be employed. The chiral catalyst would facilitate the enantioselective addition of the acetone enolate to the aldehyde, establishing the stereocenter at C4. Subsequent reduction of the resulting β-hydroxy ketone would yield the diol.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of these synthetic methodologies is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

The Sharpless asymmetric dihydroxylation is proposed to proceed through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester intermediate. wikipedia.orgwikiwand.com The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition. The osmate ester is then hydrolyzed to release the diol, and the osmium(VI) is reoxidized to osmium(VIII) by a stoichiometric co-oxidant to complete the catalytic cycle. youtube.com

The mechanism of the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the reaction of the ketone (e.g., acetone) with the secondary amine of proline. nih.govwikipedia.orgacs.org This enamine then acts as a nucleophile, attacking the aldehyde (e.g., propanal). The chirality of the proline catalyst directs the enantioselective C-C bond formation. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst. nih.gov

In chiral auxiliary-mediated aldol reactions , such as those using Evans oxazolidinones, the stereochemical outcome is controlled by the formation of a rigid, chelated transition state. blogspot.com The metal enolate, typically a boron enolate, adopts a chair-like six-membered transition state where the substituents orient themselves to minimize steric interactions, thus dictating the diastereoselectivity of the aldol addition.

Exploration of Reaction Intermediates

The synthesis of this compound can be conceptually approached through an aldol condensation reaction between the enolate of acetone and a protected 2,3-dihydroxybutanal equivalent. The reaction proceeds through several key intermediates, the nature of which dictates the stereochemical outcome of the final product.

A plausible synthetic route involves the reaction of a silyl (B83357) enol ether of acetone with a suitably protected derivative of 2,3-dihydroxybutanal. The choice of protecting groups for the diol is crucial to prevent unwanted side reactions and to influence the facial selectivity of the nucleophilic attack. For instance, the use of a cyclic acetal, such as an acetonide, to protect the diol can lock the conformation of the aldehyde, thereby creating a sterically biased environment for the incoming nucleophile.

The initial aldol addition product is a β-hydroxy ketone with protected hydroxyl groups at the 4 and 5 positions. This intermediate can be isolated and characterized before the deprotection step. The stereochemistry of this intermediate is determined by the geometry of the enolate (E or Z) and the facial selectivity of the addition to the aldehyde, which is influenced by the steric and electronic properties of the aldehyde and the reaction conditions.

Another potential intermediate in related syntheses is a more complex polyol structure which can be subsequently cleaved to yield the desired dihydroxyketone. For example, in the synthesis of related polyketide structures, complex polyols are often formed and then oxidatively cleaved to reveal the target functional groups.

Stereochemical Control and Diastereoselectivity in Formation

The control of stereochemistry in the synthesis of this compound is paramount, as the molecule contains two adjacent chiral centers at the C4 and C5 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R)). The relative stereochemistry of the two hydroxyl groups defines the diastereomers as either syn or anti.

The diastereoselectivity of the aldol reaction is governed by the Zimmerman-Traxler model, which predicts the formation of either the syn or anti aldol adduct based on the geometry of the enolate and the nature of the metal cation. harvard.edu Generally, a (Z)-enolate leads to the syn product, while an (E)-enolate favors the formation of the anti product. harvard.edu The choice of base and reaction conditions for the formation of the enolate is therefore critical in determining the diastereomeric outcome.

For instance, the use of lithium diisopropylamide (LDA) as a base tends to produce the kinetic (Z)-enolate, leading to the syn diastereomer. In contrast, thermodynamic enolization conditions, often employing weaker bases and higher temperatures, can favor the more stable (E)-enolate, resulting in the anti product.

Furthermore, the stereochemical outcome can be influenced by the use of chiral auxiliaries or catalysts. Chiral auxiliaries attached to the enolate can create a chiral environment that directs the approach of the aldehyde, leading to high levels of enantioselectivity and diastereoselectivity. Similarly, chiral Lewis acid catalysts can coordinate to the aldehyde, activating it for nucleophilic attack and controlling the facial selectivity.

The table below summarizes the expected major diastereomer based on the enolate geometry in a typical aldol reaction for the synthesis of this compound.

| Enolate Geometry | Major Diastereomer |

| (Z)-enolate | syn-(4,5)-dihydroxyhexan-2-one |

| (E)-enolate | anti-(4,5)-dihydroxyhexan-2-one |

Derivatization Strategies for Targeted Analogues

The presence of multiple functional groups in this compound—two hydroxyl groups and a carbonyl group—offers numerous possibilities for derivatization to generate a library of targeted analogues with modified properties.

Regioselective Functionalization of Hydroxyl and Carbonyl Moieties

The differential reactivity of the primary versus secondary hydroxyl groups and the carbonyl group allows for regioselective functionalization. The protection of the hydroxyl groups is a key strategy to enable selective modification of the carbonyl group, and vice versa.

One common approach is the formation of cyclic acetals, such as acetonides or benzylidene acetals, by reacting the diol with a ketone or an aldehyde under acidic conditions. pearson.com This protection strategy is particularly useful for the 1,2-diol moiety of this compound, leading to a protected intermediate where the carbonyl group is available for further reactions. The formation of a five-membered dioxolane ring is generally favored for 1,2-diols. pearson.com

Conversely, the carbonyl group can be selectively protected as a ketal, for example, by reaction with ethylene (B1197577) glycol in the presence of an acid catalyst. This leaves the hydroxyl groups free for subsequent functionalization, such as esterification or etherification.

The selective protection of one hydroxyl group over the other is more challenging but can be achieved by exploiting the subtle differences in their steric and electronic environments. For instance, the use of bulky protecting group reagents may favor the less sterically hindered hydroxyl group.

Formation of Functionalized Hexanones

With the functional groups of this compound selectively protected, a variety of functionalized hexanones can be synthesized.

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding ketone, which would lead to a diketone. Selective oxidation of one hydroxyl group would result in a hydroxy-diketone.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride, yielding a triol (hexane-2,4,5-triol). The stereochemistry of the newly formed hydroxyl group at C2 can be controlled by the choice of reducing agent and reaction conditions.

Etherification and Esterification: The hydroxyl groups can be converted to ethers or esters through reaction with alkyl halides or acyl chlorides, respectively. This allows for the introduction of a wide range of functional groups, altering the polarity and steric properties of the molecule.

Cyclization: Intramolecular reactions can lead to the formation of cyclic ethers. For example, under acidic conditions, one of the hydroxyl groups can attack the protonated carbonyl group, leading to the formation of a cyclic hemiketal. Alternatively, intramolecular Williamson ether synthesis can be employed if one of the hydroxyl groups is converted to a good leaving group. youtube.com The formation of five- or six-membered rings is generally favored in such cyclizations. nih.gov

The following table provides examples of functionalized hexanones that can be derived from this compound.

| Starting Material | Reagents and Conditions | Product |

| This compound | Acetone, H+ | 4,5-(Isopropylidenedioxy)hexan-2-one |

| This compound | Ethylene glycol, H+ | 2-Methyl-2-(1,2-dihydroxypropyl)-1,3-dioxolane |

| This compound | NaBH4, MeOH | Hexane-2,4,5-triol |

| This compound | Acetic anhydride, pyridine | 4,5-Diacetoxyhexan-2-one |

| This compound | Jones reagent (CrO3, H2SO4) | Hexane-2,4,5-trione |

Theoretical and Computational Chemistry of 4,5 Dihydroxyhexan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of 4,5-Dihydroxyhexan-2-one. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's orbitals and electron distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine a variety of electronic and structural properties. By applying a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to obtain an optimized molecular geometry and derive key reactivity descriptors. researchgate.net

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. Other important parameters that can be calculated include ionization potential, electron affinity, chemical potential (µ), chemical hardness (η), and global electrophilicity index (ω). researchgate.net These values provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. For instance, a higher chemical hardness, derived from the HOMO-LUMO gap, indicates greater resistance to changes in its electron distribution.

Natural Bond Orbital (NBO) analysis, another application of DFT, can be used to study charge delocalization and hyperconjugative interactions within the molecule, offering insights into its stability. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data based on typical values for similar hydroxy ketones.

| Property | Value (Gas Phase) | Value (Aqueous) | Description |

|---|---|---|---|

| HOMO Energy | -6.5 eV | -6.7 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.8 eV | -1.0 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | 5.7 eV | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | 2.85 eV | 2.85 eV | Resistance to change in electron configuration. |

| Chemical Potential (µ) | -3.65 eV | -3.85 eV | Escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 2.34 eV | 2.59 eV | Propensity of the molecule to accept electrons. |

Computational chemistry provides the tools to map out the potential energy surfaces for chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a detailed reaction mechanism can be elucidated. bcrec.idresearchgate.net For instance, the intramolecular cyclization of this compound to form a cyclic hemiketal can be studied. DFT calculations can locate the transition state for this reaction, and the associated activation energy barrier determines the reaction rate. researchgate.net

The reaction pathway can be visualized through a potential energy surface diagram, which plots the energy of the system as a function of the reaction coordinate. This allows for the identification of the rate-determining step in a multi-step reaction. researchgate.net Such analyses are invaluable for understanding reaction kinetics and for predicting how changes in the molecular structure or reaction conditions might affect the outcome of the reaction. For example, the study of the deoxydehydration of diols has benefited from computational analysis of reaction pathways. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

This compound possesses two chiral centers, giving rise to four possible stereoisomers. MD simulations can be employed to investigate the conformational preferences of these different stereoisomers. By simulating the molecule's motion over time, the most stable conformations and the energy barriers between them can be identified. This is crucial for understanding how the molecule's three-dimensional shape influences its properties and biological activity.

Furthermore, MD simulations are a powerful tool for studying chiral recognition. For example, in the context of enzyme catalysis, simulations can reveal how different stereoisomers of this compound might bind to an enzyme's active site with varying affinities. Studies on polyketide synthase ketoreductases have demonstrated how MD simulations can elucidate the interactions that control stereospecificity. nih.govacs.org These simulations can highlight key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the selective recognition of one stereoisomer over another. The importance of understanding stereochemistry is also highlighted in studies on the stereochemical editing of vicinal diols. nih.govnih.gov

The conformation and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of how the solvent affects the molecule's behavior. rsc.orgaps.org

In a polar solvent like water, the hydroxyl and carbonyl groups of this compound will form hydrogen bonds with the surrounding water molecules. These interactions can stabilize certain conformations over others. In contrast, in a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl group may become more favorable, leading to a more compact structure. Computational studies on peptides and β-diketones have shown how different solvents can alter conformational equilibria. researchgate.netnih.gov By running MD simulations in various solvents, a comprehensive understanding of these solvent-dependent conformational changes can be achieved.

Table 2: Predicted Solvent Effects on the Conformation of this compound This table provides a qualitative prediction of conformational behavior in different solvent environments based on general principles.

| Solvent Type | Dominant Interactions | Predicted Conformational Outcome |

|---|---|---|

| Polar Protic (e.g., Water) | Intermolecular H-bonding with solvent | Extended conformations, solvent-exposed polar groups. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | A mix of extended and folded conformations. |

| Non-polar (e.g., Chloroform) | Intramolecular H-bonding, van der Waals | More compact, folded conformations stabilized by internal hydrogen bonds. |

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on DFT, are highly effective in predicting various spectroscopic properties of molecules, including NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. nih.gov

By calculating the 1H and 13C NMR chemical shifts for the different possible stereoisomers of this compound, computational methods can aid in the interpretation of experimental NMR spectra and the assignment of signals to specific atoms in the molecule. ruc.dk Comparing the calculated shifts with experimental data can also serve to validate the computed molecular structures. The accuracy of these predictions can be high, often rivaling the precision of experimental measurements, especially when appropriate computational methods and basis sets are used. bohrium.com

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted 13C NMR Chemical Shifts for a Stereoisomer of this compound This table illustrates how computational data can be compared to experimental values. Experimental values are hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C1 (CH3-C=O) | 28.5 | 29.1 |

| C2 (C=O) | 209.8 | 210.5 |

| C3 (CH2) | 45.2 | 45.9 |

| C4 (CH-OH) | 72.1 | 72.8 |

| C5 (CH-OH) | 68.9 | 69.5 |

| C6 (CH3-CH) | 18.7 | 19.3 |

Biochemical and Biocatalytic Transformations of 4,5 Dihydroxyhexan 2 One

Microbial Metabolism and Biotransformation Pathways

Microorganisms employ a vast arsenal (B13267) of enzymes to metabolize a wide range of organic compounds, including hexanone derivatives. While direct metabolic pathways for 4,5-dihydroxyhexan-2-one are not extensively detailed in the literature, the biotransformation of structurally similar compounds, such as n-hexane and 2-hexanone (B1666271), provides a model for its potential microbial fate. These processes typically involve initial oxidation steps to introduce functional groups, which are then further metabolized.

The metabolism of hexacarbon compounds like n-hexane and 2-hexanone proceeds through a series of oxidation steps, yielding various hydroxylated and ketonic intermediates. The neurotoxic metabolite 2,5-hexanedione (B30556) is a key intermediate in the metabolism of n-hexane and methyl n-butyl ketone (2-hexanone) researchgate.net. The pathway involves the ω-1 hydroxylation and subsequent oxidation of these C6 solvents researchgate.net.

For instance, the metabolism of n-hexane is initiated by cytochrome P450 isozymes, which oxidize it primarily to 2-hexanol. This alcohol is then converted to 2-hexanone. Further reactions can transform 2-hexanone into intermediates such as 2,5-hexanediol (B147014) and 5-hydroxy-2-hexanone, ultimately leading to the formation of the γ-diketone 2,5-hexanedione researchgate.net. Given this precedent, it is plausible that the microbial metabolism of this compound would involve further oxidation or reduction at its ketone or hydroxyl groups, leading to intermediates like triols or other diones before eventual ring cleavage or complete degradation.

The enzymatic machinery responsible for the biotransformation of hexanones and related compounds is diverse, primarily involving oxidoreductases.

Cytochrome P450 (CYP) Monooxygenases : This superfamily of enzymes is crucial for the initial steps of hydrocarbon metabolism. researchgate.netnih.gov. Phase I reactions, which introduce or expose polar functional groups, are predominantly catalyzed by the CYP450 system located in the endoplasmic reticulum of hepatocytes and microbial cells nih.gov. In the case of 2-hexanone metabolism, specific isoforms like CYP2E1, CYP2B1/2, and CYP2C6/11 have been shown to be inducible, although the exact isoforms involved have not been fully elucidated epa.gov. These enzymes catalyze the hydroxylation of the alkyl chain, a key step in preparing the molecule for further metabolism researchgate.net.

Alcohol Dehydrogenases (ADHs) : These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. Following the initial hydroxylation of a hexanone precursor by CYPs, ADHs can be involved in the subsequent conversion of hydroxyl groups to ketones researchgate.net. Studies on ADHs have shown their activity on a range of ketones, indicating their potential role in processing hydroxylated hexanones cuvillier.de.

Other Oxidoreductases : In anaerobic pathways, different sets of enzymes are utilized. For example, the anaerobic degradation of cyclohexanol (B46403) in a denitrifying Pseudomonas species involves a cascade of enzymes including cyclohexanol dehydrogenase, cyclohexanone (B45756) dehydrogenase, 2-cyclohexenone hydratase, and 3-hydroxycyclohexanone (B1200884) dehydrogenase, which sequentially modify the alicyclic ring before its cleavage nih.gov.

Enzymatic Reaction Mechanisms and Biocatalyst Engineering

The use of enzymes as biocatalysts in synthetic organic chemistry is a rapidly growing field. Understanding their reaction mechanisms, specificity, and selectivity is key to their application. Furthermore, modern protein engineering techniques allow for the modification of these enzymes to improve their properties for specific industrial needs.

Enzyme specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates, while selectivity describes its preference for producing a particular stereoisomer.

Substrate Specificity : The activity of alcohol dehydrogenases (ADHs) has been tested against various ketones. For example, the SADH-X2 enzyme shows significantly different activities for ketones of varying chain lengths, with activity increasing from 2-butanone (B6335102) to 2-hexanone. Its activity towards 3-hexanone (B147009) is seven times lower than towards 2-hexanone, suggesting that the position of the carbonyl group and the size of the flanking alkyl groups are critical for substrate binding in the active site cuvillier.de. Similarly, 4-hydroxyacetophenone monooxygenase (HAPMO), a Baeyer-Villiger monooxygenase, displays a broad substrate range, converting various aromatic ketones and sulfides, but does not convert certain aliphatic ketones that are substrates for other monooxygenases researchgate.net.

Enantioselectivity : Many enzymes exhibit high enantioselectivity, making them valuable for producing chiral compounds. Levodione reductase (LVR) from Corynebacterium aquaticum M-13, for instance, catalyzes the regio- and stereospecific reduction of (6R)-2,2,6-trimethylcyclohexane-1,4-dione nih.gov. HAPMO preferably converts the (1R,5S)-enantiomer of bicyclohept-2-en-6-one, enabling the kinetic resolution of this substrate researchgate.net.

| Substrate | Specific Activity (U mg⁻¹) |

|---|---|

| Acetone (B3395972) | > 0.5 |

| 2-Butanone | 0.5 |

| 2-Pentanone | 2.8 |

| 2-Hexanone | 11.7 |

| 3-Hexanone | ~1.7 |

| 2-Heptanone | 12 - 14 |

| 2-Octanone | 12 - 14 |

To enhance the properties of natural enzymes for industrial applications, protein engineering strategies such as directed evolution and rational design are employed. nih.govresearchgate.net.

Directed Evolution : This technique mimics natural evolution in the laboratory through iterative cycles of random mutation and high-throughput screening to select for variants with improved properties like enhanced activity, stability, or altered selectivity nih.govresearchgate.net. This approach has been successfully used to engineer cyclohexanone monooxygenases (CHMOs). For example, a mutant CHMO (F432S) was developed that exhibited high (S)-selectivity in the conversion of 4-substituted cyclohexanone derivatives researchgate.net. By introducing specific mutations, the enantioselectivity of CHMOs in Baeyer-Villiger reactions can be controlled and even inverted researchgate.netnih.gov.

Intermediacy in Natural Product Biosynthesis

The biosynthesis of many natural products, particularly polyketides, involves the sequential condensation of small carboxylic acid units, followed by reductive and dehydrative steps to generate complex carbon skeletons. Enzymes like aldolases are key in forming carbon-carbon bonds to create hydroxylated ketone structures. It is conceivable that a molecule like this compound could arise as a shunt product or a transient intermediate in such a pathway, which is then rapidly converted to a more complex downstream product. Pyridoxal 5′-phosphate (PLP)-dependent enzymes also play a significant role in natural product biosynthesis, catalyzing a wide variety of reactions including transaminations and condensations that build chemical complexity rsc.org. The structural motifs present in this compound are common in the building blocks used in these intricate biosynthetic assemblies.

Advanced Analytical Methodologies for 4,5 Dihydroxyhexan 2 One Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of molecular structures through fragmentation analysis. For 4,5-Dihydroxyhexan-2-one, with a molecular formula of C₆H₁₂O₃, the expected exact mass is 132.07864 atomic mass units (amu) nih.gov. HRMS can confirm this elemental composition with a high degree of certainty, distinguishing it from other isobaric compounds.

In electron ionization (EI) HRMS, the fragmentation of this compound is expected to follow characteristic pathways for ketones and alcohols. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones, which would result in the formation of an acylium ion libretexts.orgchromatographyonline.com. Additionally, the presence of hydroxyl groups can lead to dehydration (loss of H₂O) and other specific fragmentation patterns.

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M-CH₃]⁺ | C₅H₉O₃⁺ | 117.0552 | Loss of a methyl group |

| [M-H₂O]⁺ | C₆H₁₀O₂⁺ | 114.0681 | Dehydration |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 | Alpha-cleavage |

| [C₄H₉O₂]⁺ | C₄H₉O₂⁺ | 89.0603 | Cleavage of the C3-C4 bond |

Note: The m/z values are predicted based on the elemental composition of the fragments.

Isotopic labeling is a powerful technique to trace the pathways of atoms through fragmentation processes in mass spectrometry wikipedia.orgcernobioscience.comtaylorandfrancis.com. By selectively replacing atoms such as hydrogen with deuterium (B1214612) (²H) or carbon with ¹³C, the fragmentation mechanisms of this compound can be definitively elucidated.

For instance, deuterium labeling of the hydroxyl groups (OD) would result in a mass shift of the molecular ion and any fragments retaining these groups. Observing the mass shift in fragments after dehydration would confirm the origin of the lost water molecule. Similarly, ¹³C labeling at specific positions in the carbon backbone would allow for the precise tracking of carbon atoms in the resulting fragment ions, providing unequivocal evidence for the proposed fragmentation pathways nih.gov. This technique is crucial for distinguishing between isomeric structures and understanding complex rearrangement processes that may occur during ionization uni-saarland.denih.gov.

To analyze complex mixtures or to separate stereoisomers of this compound, mass spectrometry is often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability. Trimethylsilyl (TMS) ether derivatives are commonly used for hydroxyl groups. The analysis of TMS-derivatized diols and ketols by GC-MS allows for the characterization based on specific fragmentation patterns of the derivatives researchgate.net. The separation of diastereomers may be possible on chiral GC columns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. Reversed-phase liquid chromatography can be used to separate isomers of this compound. The separation of diastereomers of similar diol compounds has been successfully achieved using LC-MS/MS mdpi.com. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the selection of a specific precursor ion and the analysis of its characteristic product ions, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This is particularly useful for quantification in complex biological or environmental samples.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of organic molecules, including their stereochemistry. For this compound, ¹H and ¹³C NMR are fundamental for identifying the different chemical environments of the protons and carbons in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ | ~2.1 | ~30 |

| 2 | C=O | - | ~210 |

| 3 | CH₂ | ~2.5-2.7 | ~50 |

| 4 | CH | ~3.8-4.0 | ~70-75 |

| 5 | CH | ~3.6-3.8 | ~70-75 |

| 6 | CH₃ | ~1.1-1.2 | ~18-20 |

Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity of atoms and determining the relative stereochemistry of the chiral centers (C4 and C5) in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, COSY would show correlations between H3/H4, H4/H5, and H5/H6, confirming the carbon backbone structure classicistranieri.comlibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of ¹H and ¹³C signals columbia.edunih.govresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is crucial for determining stereochemistry. For the different diastereomers of this compound (e.g., syn and anti), distinct NOE patterns between H4 and H5, and between the methyl groups and other protons, would be expected, allowing for the assignment of the relative configuration wikipedia.orglibretexts.org.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For this compound, ssNMR could be used to study its crystal packing, hydrogen bonding network, and conformational properties in the solid state nih.govresearchgate.net. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples osti.govnih.gov. This can be particularly valuable for characterizing different polymorphic forms of the compound, which may exhibit different physical properties. The study of small organic molecules, including carbohydrates with multiple hydroxyl groups, by ssNMR is an established field that provides detailed structural insights nih.govresearchgate.netnih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These techniques are complementary and can be used to confirm the presence of the ketone and hydroxyl groups in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The carbonyl (C=O) stretching vibration of the ketone in this compound is expected to produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ libretexts.orglibretexts.org. The hydroxyl (O-H) groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding masterorganicchemistry.comupi.edu.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. While the O-H stretch is often weak in Raman spectra, the C=O stretch of the ketone will typically show a strong Raman band. The C-C and C-H vibrations in the molecule will also have characteristic Raman signals, providing a fingerprint of the molecule's structure.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| C-H (sp³) | Stretching | 2850-3000 (medium) | Strong |

| C=O | Stretching | 1700-1725 (strong, sharp) | Strong |

| C-O | Stretching | 1050-1200 (medium) | Medium |

| C-C | Stretching | Fingerprint region | Medium |

Note: These are general ranges for the functional groups and can be influenced by the molecular environment and hydrogen bonding.

The combination of these advanced analytical methodologies provides a powerful toolkit for the comprehensive characterization of this compound, from its elemental composition and molecular structure to its stereochemistry and solid-state properties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, which possesses two stereocenters at the C4 and C5 positions, this technique is invaluable for unambiguously determining its absolute stereochemistry and solid-state conformation.

The process begins with the growth of a high-quality single crystal of this compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Mathematical analysis of the diffraction pattern allows for the construction of an electron density map, which reveals the spatial coordinates of each atom in the molecule. This provides definitive information on bond lengths, bond angles, and torsional angles. Crucially, for determining absolute stereochemistry, anomalous dispersion techniques are employed. By analyzing the subtle differences in diffraction intensities (known as Bijvoet pairs), the absolute configuration—(4R, 5R), (4S, 5S), (4R, 5S), or (4S, 5R)—can be assigned without ambiguity.

The resulting crystallographic data provides a complete picture of the molecule's solid-state structure, including intermolecular interactions such as hydrogen bonding, which are expected to be significant given the two hydroxyl groups and the ketone functional group in this compound.

Illustrative Crystallographic Data for this compound

The following table represents the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. Note: These values are representative for a small organic molecule and serve as an example.

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₁₂O₃ |

| Formula Weight | 132.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.861 |

| b (Å) | 9.201 |

| c (Å) | 14.372 |

| β (°) | 102.10 |

| Volume (ų) | 1275.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.252 |

| R-factor | 0.037 |

| Absolute Configuration | Determined (e.g., 4R, 5S) |

Chiral Chromatography for Enantiomeric Purity Determination

While X-ray crystallography provides the absolute structure of a single crystal, chiral chromatography is the primary technique for determining the enantiomeric purity of a bulk sample. This method is essential for quantifying the relative amounts of different stereoisomers in a mixture. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). wikipedia.org

For this compound, a high-performance liquid chromatography (HPLC) system equipped with a chiral column would be employed. phenomenex.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have proven effective for separating a wide range of chiral compounds, including ketones and alcohols. wikipedia.org

In a typical analysis, a solution of this compound is injected into the HPLC system. The mobile phase, a solvent mixture such as n-hexane and an alcohol, carries the sample through the chiral column. researchgate.net As the stereoisomers travel through the column, they form transient, diastereomeric complexes with the chiral stationary phase. wikipedia.org The stability of these complexes differs for each stereoisomer, causing one to be retained longer on the column than the others. This difference in retention time allows for their separation.

A detector, commonly a UV detector, at the column's exit measures the concentration of each stereoisomer as it elutes. The resulting chromatogram shows distinct peaks for each separated stereoisomer. The area under each peak is proportional to the concentration of that isomer in the sample, allowing for the precise calculation of enantiomeric excess (e.e.) or diastereomeric excess (d.e.), which are critical measures of a sample's stereochemical purity.

Representative Chiral HPLC Separation Data for a Stereoisomeric Mixture

This table illustrates typical results from a chiral HPLC analysis designed to separate the stereoisomers of this compound. Note: This data is for illustrative purposes to demonstrate the analytical output.

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (4R, 5R) | 10.2 | 2.5 |

| (4S, 5S) | 11.5 | 2.5 |

| (4R, 5S) | 14.8 | 47.5 |

| (4S, 5R) | 16.1 | 47.5 |

Strategic Utility of 4,5 Dihydroxyhexan 2 One As a Chemical Building Block

Precursor in Stereoselective Organic Synthesis

The presence of two adjacent chiral centers in 4,5-dihydroxyhexan-2-one makes it an attractive starting point for stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled. Chemists can utilize the existing stereochemistry of the diol to direct the formation of new stereocenters, a fundamental strategy in the synthesis of biologically active molecules.

A key application of this molecular framework is demonstrated in the synthesis of intermediates for natural products. researchgate.net For instance, a structurally related building block, (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, serves as a crucial intermediate in the synthesis of various natural products. researchgate.net The synthesis of such chiral hydroxy ketones often employs stereoselective methods to establish the absolute configuration of the alcohol and adjacent carbon atoms. researchgate.net The principles used to synthesize these more complex analogs highlight the potential of the core this compound scaffold. Stereocontrolled synthetic strategies, such as chiral pool-based approaches, are often employed to ensure the precise stereochemical outcome required for biologically active target molecules. nih.gov

Key Stereoselective Transformations Involving Hydroxy Ketone Scaffolds:

| Transformation | Reagents/Conditions | Stereochemical Outcome | Application Example |

| Asymmetric Aldol (B89426) Reaction | Chiral catalyst (e.g., proline), aldehyde, ketone | Creates a specific stereoisomer of a β-hydroxy ketone | Construction of chiral side chains in complex molecules. researchgate.net |

| Substrate-Directed Reduction | Diastereoselective reducing agents (e.g., NaBH₄, L-Selectride®) | Formation of a new chiral alcohol center controlled by existing stereocenters | Synthesis of specific diastereomers of polyols. |

| Chiral Pool Synthesis | Starting with a naturally occurring chiral molecule (e.g., a sugar) | The final product inherits the stereochemistry of the starting material | Preparation of enantiomerically pure building blocks. elsevierpure.com |

Synthesis of Complex Polyhydroxylated Scaffolds

Polyhydroxylated compounds, or polyols, are widespread in nature and form the structural basis of many essential biomolecules, including sugars, and some antibiotics. The diol feature of this compound makes it a suitable starting block for the synthesis of more complex polyhydroxylated scaffolds. researchgate.netcancer.gov

A divergent synthetic strategy, where a common intermediate is used to create a variety of related products, is an efficient approach in natural product synthesis. researchgate.net A molecule like this compound can serve as such a common intermediate. Through sequential reactions that build upon its existing functionality—such as further hydroxylations, carbon-chain extensions, and cyclizations—chemists can construct larger, more complex polyol structures. These scaffolds are often the core of natural products with significant biological activity. nih.gov The development of synthetic routes to these compounds is critical for studying their biological function and for developing new therapeutic agents.

Integration into Heterocyclic Ring Systems

The functionality within this compound allows for its conversion into various heterocyclic rings, which are core components of a vast number of pharmaceuticals and natural products. The most direct application involves its potential transformation into a 1,4-dicarbonyl compound, the classic precursor for furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.orgresearchgate.net

Paal-Knorr Synthesis: This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org

Furan Synthesis: Heating a 1,4-diketone with an acid catalyst results in dehydration to form a substituted furan. wikipedia.orguomustansiriyah.edu.iq

Pyrrole Synthesis: Reacting a 1,4-diketone with ammonia (B1221849) or a primary amine yields a substituted pyrrole. organic-chemistry.orgnih.gov

While this compound is a γ-hydroxy ketone, a simple oxidation of the secondary alcohol at C5 would generate a 1,4-dicarbonyl moiety (specifically, a triketone), making it a suitable substrate for the Paal-Knorr reaction.

Plausible Reaction Pathway to Heterocycles:

Oxidation: The C5-hydroxyl group of this compound is oxidized to a ketone, yielding hexane-2,4,5-trione.

Cyclization:

Under acidic conditions, the resulting 1,4-dicarbonyl moiety can cyclize and dehydrate to form a highly functionalized furan.

In the presence of an amine (R-NH₂), the same intermediate can undergo condensation and cyclization to produce a substituted pyrrole. uctm.edu

This strategy demonstrates how this compound can be readily converted into valuable five-membered aromatic heterocycles. researchgate.net Beyond this, the molecule's β-hydroxy ketone motif (considering the C4-hydroxyl) resembles precursors used in other cyclization reactions to form different heterocyclic systems like dihydropyridones, which can be synthesized from β-ketoesters, aldehydes, and an amine source. nih.gov

Development of Functionalized Materials

The dual hydroxyl groups in this compound position it as a potential monomer for the synthesis of functionalized polymers. routledge.com Diols are fundamental building blocks in step-growth polymerization for producing polyesters and polyurethanes. As a bio-based monomer, it could contribute to the development of sustainable materials. nih.govmdpi.com

Potential Polymer Applications:

| Polymer Type | Co-monomer Required | Potential Properties/Applications |

| Polyesters | Dicarboxylic acid or diacyl chloride | Biodegradable materials, biomedical scaffolds, specialty plastics. nih.gov |

| Polyurethanes | Diisocyanate | Elastomers, foams, coatings, adhesives. |

| Polyethers | Dihalide (via Williamson ether synthesis) | Thermally stable materials, surfactants. |

Furthermore, the ketone group within the polymer backbone would remain as a pendant functional group. This ketone provides a reactive site for further modification of the material, a process known as polymer functionalization. For example, the ketone could be:

Reduced to a hydroxyl group, increasing the hydrophilicity and hydrogen-bonding capacity of the material.

Converted to an oxime or hydrazone, allowing for the attachment of other molecules or cross-linking of polymer chains.

Used in aldol condensation reactions to graft other polymer chains onto the backbone.

This versatility could allow for the creation of "smart" or adaptive materials that respond to specific stimuli. nih.gov The incorporation of this polyhydroxylated building block could also be used to create bio-based scaffolds for tissue engineering, where biocompatibility and controlled degradation are essential. pharmafeatures.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for compounds structurally similar to 4,5-dihydroxyhexan-2-one often involve multiple steps, hazardous reagents, or expensive starting materials. A primary focus of future research will be the development of more efficient, economical, and environmentally benign synthetic pathways. Inspired by progress in green chemistry, these new routes could significantly improve accessibility to this compound for further study.

Key research objectives include:

One-Pot Cascade Reactions: Designing one-pot photo-biocatalytic cascade reactions could offer a sustainable method for synthesis. mdpi.com This approach minimizes waste by avoiding the isolation of intermediates and can be performed in aqueous conditions using visible light as a clean energy source. mdpi.com

Bio-based Feedstocks: Investigating the use of renewable resources, such as carbohydrates or glycerol-derived products like dihydroxyacetone, as starting materials. rsc.org This aligns with the principles of sustainable chemistry, transitioning from fossil fuel-based feedstocks to biorenewable ones. mdpi.com

Heterogeneous Catalysis: The use of solid catalysts, such as titanium silicate (B1173343) molecular sieves, could facilitate cleaner and more efficient reactions, simplifying product purification and catalyst recycling. rsc.org

| Synthetic Strategy | Principle | Potential Advantages | Relevant Precedent |

| Chemoenzymatic Synthesis | Combines chemical steps with highly selective biocatalytic transformations. | High stereoselectivity, milder reaction conditions, reduced byproducts. | Synthesis of 4,5-dihydroxy-L-isoleucine. chemrxiv.orgnih.gov |

| Aldol (B89426) Condensation | Base or enzyme-catalyzed condensation of aldehydes or ketones. | Atom economy, potential for stereocontrol, use of simple precursors. | Aldolase-catalyzed reaction of dihydroxyacetone phosphate. harvard.edu |

| Photo-Biocatalytic Cascade | Integration of photocatalysis and enzymatic reactions in a single pot. | High efficiency, sustainability (uses light energy), reduced waste. | Asymmetric synthesis of chiral hydroxysulfones. mdpi.com |

Deeper Mechanistic Understanding Through Integrated Approaches

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing synthetic routes and predicting its reactivity. Future research should employ a combination of computational and experimental techniques to elucidate these pathways in detail.

Integrated approaches could involve:

Computational Modeling: Utilizing molecular dynamics (MD) simulations to explore enzyme-substrate interactions and the influence of stereochemistry on reaction activity and selectivity. mdpi.com

Isotopic Labeling Studies: Employing isotopically labeled precursors to trace the pathways of atoms during reactions, providing definitive evidence for proposed mechanisms.

Kinetic Analysis: Performing detailed kinetic studies to understand reaction rates, identify rate-determining steps, and determine the influence of various parameters like pH, temperature, and catalyst concentration.

Spectroscopic Analysis: Using advanced spectroscopic techniques to identify and characterize transient intermediates that may exist in equilibrium with the main compound, such as open-chain and cyclic forms. mdpi.com

Expansion of Biocatalytic Applications

Biocatalysis offers a powerful tool for the synthesis of complex molecules with high selectivity under mild conditions. Expanding the repertoire of enzymes that can produce or modify this compound is a promising avenue for future research. This involves both discovering new enzymes and engineering existing ones for improved performance.

Future directions in this area include:

Enzyme Discovery: Screening novel enzymes, such as aldolases or polyketide synthases, that can catalyze the formation of the this compound backbone from simple, readily available precursors. harvard.edunih.gov

Protein Engineering: Modifying the active sites of known enzymes, like ketoreductases, to enhance their affinity for specific substrates and control the stereochemical outcome of the reaction, yielding specific isomers of the product. mdpi.com

Multi-Enzyme Systems: Developing one-pot syntheses by integrating multiple enzymes, such as ligases and synthases, to create complex scaffolds in a single reaction vessel, improving efficiency and yield. nih.govresearchgate.net

| Enzyme Class | Potential Role in Synthesis/Modification | Example of Related Application |

| Aldolases | Catalyze the stereoselective aldol condensation to form the carbon skeleton. | Synthesis of 6-deoxyhexoses from dihydroxyacetone phosphate. harvard.edu |

| Ketoreductases (KREDs) | Reduce the ketone at C2 to a hydroxyl group, or stereoselectively reduce a precursor. | Asymmetric reduction of β-ketosulfones. mdpi.com |

| Non-heme Iron Dioxygenases | Catalyze regio- and diastereoselective C-H oxidation to introduce hydroxyl groups. | Hydroxylation of L-isoleucine. chemrxiv.orgnih.gov |

| Coenzyme A Ligases | Activate precursor molecules for subsequent condensation reactions. | Integration with polyketide synthases for scaffold synthesis. nih.govresearchgate.net |

Advanced Analytical Method Development for In Situ Monitoring

To effectively study reaction kinetics and optimize synthetic processes, the development of rapid and sensitive analytical methods for the real-time, in situ monitoring of this compound is essential. Current analytical approaches often rely on offline sample collection and analysis, which can be time-consuming and may not capture the full dynamics of a reaction.

Future research should focus on:

High-Performance Liquid Chromatography (HPLC): Developing and validating robust HPLC-based methods, potentially coupled with diode-array detectors (DAD) or mass spectrometry (MS), to achieve high selectivity and sensitivity for quantification. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME): Exploring SPME as a simple and efficient sample preparation technique for extracting the compound from complex matrices, followed by quantification via HPLC or gas chromatography (GC). nih.gov

Spectroscopic Probes: Investigating the use of spectroscopic techniques, such as Raman or infrared spectroscopy, coupled with fiber-optic probes for direct, real-time monitoring of reaction progress without the need for sample withdrawal.

Method validation according to established guidelines will be critical to ensure specificity, accuracy, linearity, and precision. mdpi.com

Exploration of Stereoisomer-Specific Reactivity

The this compound molecule contains two stereocenters at the C4 and C5 positions, meaning it can exist as four distinct stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The spatial arrangement of the hydroxyl groups in these isomers can profoundly influence their physical properties, chemical reactivity, and biological activity. A critical area for future research is the stereocontrolled synthesis of each isomer and the subsequent investigation of their unique characteristics.

Key research goals in this domain are:

Stereoselective Synthesis: Developing synthetic routes, particularly chemoenzymatic methods, that provide precise control over the stereochemistry at both chiral centers to produce each of the four isomers in high purity. chemrxiv.orgnih.govnih.gov

Characterization of Isomers: Utilizing advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to confirm the absolute stereochemistry of each synthesized isomer. nih.govst-andrews.ac.uk

Comparative Reactivity Studies: Investigating how the stereochemistry of the diol unit affects the reactivity of the ketone and the hydroxyl groups. This includes studying their participation in cyclization reactions, their effectiveness as ligands for metal complexes, and their behavior as precursors in further synthetic transformations. The stereochemistry of related ligands has been shown to significantly modulate the properties and effects of their metal complexes. nih.gov

| Stereoisomer | C4 Configuration | C5 Configuration | Descriptor |

| Isomer 1 | R | R | (4R, 5R)-4,5-dihydroxyhexan-2-one |

| Isomer 2 | S | S | (4S, 5S)-4,5-dihydroxyhexan-2-one |

| Isomer 3 | R | S | (4R, 5S)-4,5-dihydroxyhexan-2-one |

| Isomer 4 | S | R | (4S, 6R)-4,5-dihydroxyhexan-2-one |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dihydroxyhexan-2-one, and how can purity be validated?

- Methodological Answer :

- Synthesis : Common methods include oxidation of diols (e.g., hexanediol derivatives) using catalytic systems like TEMPO/NaClO or enzymatic oxidation. For stereochemical control, asymmetric catalysis (e.g., chiral ligands with transition metals) may be employed.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Confirm structural integrity via - and -NMR (e.g., characteristic ketone carbonyl signal at ~208 ppm in -NMR) and FTIR (hydroxy stretches at 3200–3600 cm) .

- Example Table :

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| TEMPO/NaClO Oxidation | 65–75 | ≥95 | Overoxidation to carboxylic acid |

| Enzymatic Oxidation | 50–60 | ≥90 | Substrate specificity |

Q. How can the stereochemistry of this compound be resolved experimentally?

- Methodological Answer :

- Chiral Separation : Use chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol).

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and analyze via X-ray diffraction.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to confirm enantiomeric configuration .

Advanced Research Questions

Q. How do conflicting reports on the stability of this compound in aqueous solutions arise, and how can they be resolved?

- Methodological Answer :

- Contradiction Analysis : Discrepancies may stem from pH-dependent degradation (e.g., keto-enol tautomerism at pH > 7).

- Experimental Design : Conduct stability studies under controlled pH (3–9), temperature (4–40°C), and ionic strength. Monitor degradation via LC-MS and quantify intermediates (e.g., enol forms).

- Statistical Tools : Use Arrhenius plots to model degradation kinetics and identify critical stability thresholds .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) and -NMR to trace side products (e.g., dehydration to furan derivatives).

- Protective Group Chemistry : Temporarily protect hydroxyl groups with acetyl or TMS ethers during reactive steps (e.g., ketone alkylation).

- Reaction Optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C vs. Raney Ni) to suppress unwanted pathways .

Q. How can contradictory bioactivity data for this compound in enzymatic assays be reconciled?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). For example, conflicting IC values may arise from non-standardized NAD cofactor levels in dehydrogenase assays.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or systemic biases.

- Replication : Independently validate key findings under controlled conditions, including blind assays to minimize observer bias .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in cellular models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Propagation : Quantify uncertainties in EC values via bootstrapping or Monte Carlo simulations.

- Table Example :

| Cell Line | EC (μM) | Hill Slope | R |

|---|---|---|---|

| HEK293 | 12.3 ± 1.5 | 1.2 | 0.98 |

| HepG2 | 8.7 ± 0.9 | 1.1 | 0.95 |

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.